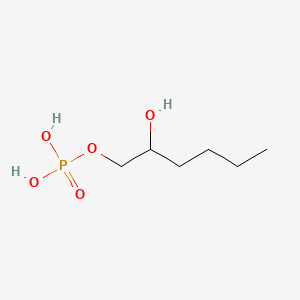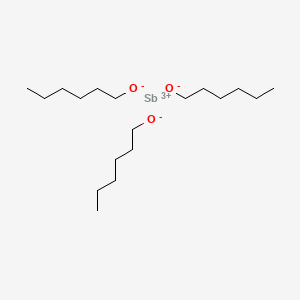
2-(2-(Cyclohexylamino)-2-oxoethyl)icosenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Cyclohexylamino)-2-oxoethyl)icosenoic acid is a complex organic compound that falls under the category of eicosanoids. Eicosanoids are signaling molecules derived from polyunsaturated fatty acids and play crucial roles in various physiological and pathological processes . This compound is characterized by its long carbon chain and the presence of a cyclohexylamino group, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Cyclohexylamino)-2-oxoethyl)icosenoic acid typically involves the cyanoacetylation of amines. This process can be carried out using various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . Common methods include:
Neat Methods: Direct treatment of different amines with methyl cyanoacetate without solvent at room temperature.
Stirring without Solvent at Steam Bath: Ethyl cyanoacetate is stirred with amines at 70°C for 6 hours, then left to stir at room temperature overnight.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of production.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(Cyclohexylamino)-2-oxoethyl)icosenoic acid undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-(2-(Cyclohexylamino)-2-oxoethyl)icosenoic acid has diverse applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing various heterocyclic compounds.
Biology: Plays a role in cell signaling and regulation of physiological processes.
Medicine: Potential therapeutic applications due to its involvement in inflammation and immune responses.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-(Cyclohexylamino)-2-oxoethyl)icosenoic acid involves its interaction with specific molecular targets and pathways. It acts as a signaling molecule, influencing various cellular processes such as inflammation, cell growth, and immune responses . The compound may bind to receptors on cell surfaces, triggering a cascade of intracellular events that modulate gene expression and protein activity.
Comparación Con Compuestos Similares
Similar Compounds
Arachidonic Acid: A polyunsaturated fatty acid involved in the biosynthesis of eicosanoids.
Eicosapentaenoic Acid (EPA): An omega-3 fatty acid that serves as a precursor for anti-inflammatory eicosanoids.
Dihomo-gamma-linolenic Acid (DGLA): An omega-6 fatty acid that also contributes to eicosanoid production.
Uniqueness
2-(2-(Cyclohexylamino)-2-oxoethyl)icosenoic acid is unique due to its specific structure, which includes a cyclohexylamino group. This structural feature imparts distinct chemical properties and biological activities, differentiating it from other eicosanoids.
Propiedades
Número CAS |
93904-73-5 |
|---|---|
Fórmula molecular |
C28H51NO3 |
Peso molecular |
449.7 g/mol |
Nombre IUPAC |
(E)-2-[2-(cyclohexylamino)-2-oxoethyl]icos-2-enoic acid |
InChI |
InChI=1S/C28H51NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-25(28(31)32)24-27(30)29-26-22-19-17-20-23-26/h21,26H,2-20,22-24H2,1H3,(H,29,30)(H,31,32)/b25-21+ |
Clave InChI |
QZAJAODKUPHNHJ-NJNXFGOHSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCC/C=C(\CC(=O)NC1CCCCC1)/C(=O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCC=C(CC(=O)NC1CCCCC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


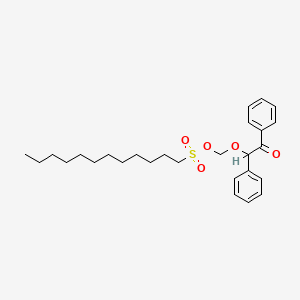
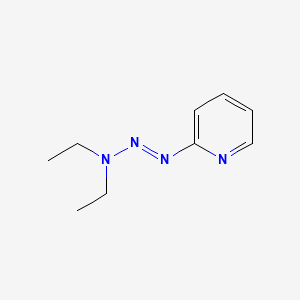

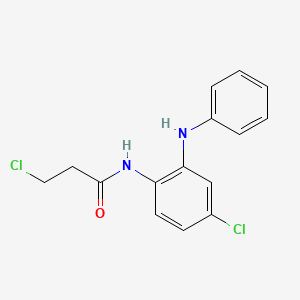
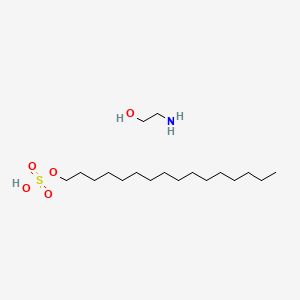

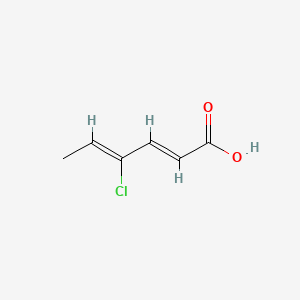
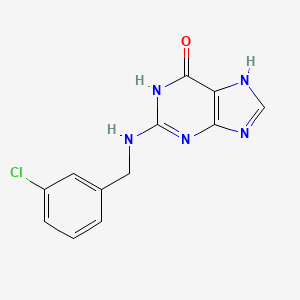

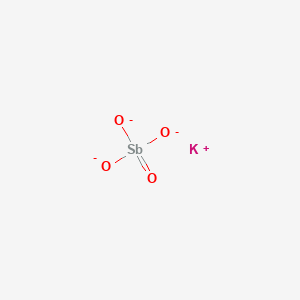
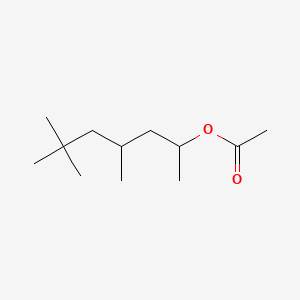
![3,3-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane]](/img/structure/B12663991.png)
